molecular formula C16H26N4 B6793867 N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine

N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine

Cat. No.: B6793867
M. Wt: 274.40 g/mol
InChI Key: LNIWIEZEXZGKIU-UHFFFAOYSA-N
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Description

N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[45]decan-4-amine is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-2-8-16(9-3-1)10-4-5-13(16)17-11-14-18-15(20-19-14)12-6-7-12/h12-13,17H,1-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIWIEZEXZGKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC2NCC3=NC(=NN3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through a cyclization reaction involving a suitable precursor. Subsequent steps involve the introduction of the cyclopropyl group and the spirocyclic decane structure. The final step usually involves the attachment of the amine group under controlled conditions to ensure the integrity of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]spiro[4.5]decan-4-amine: shares similarities with other spirocyclic compounds and triazole derivatives.

    Spiro[4.5]decan-4-amine: Another spirocyclic compound with a different substituent on the triazole ring.

    Cyclopropyl-triazole derivatives: Compounds with similar triazole and cyclopropyl groups but different spirocyclic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic structure with a triazole ring and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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